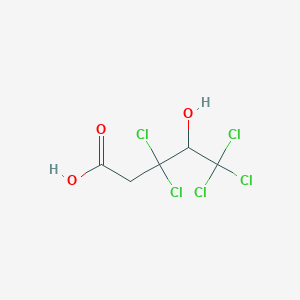
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is a chlorinated derivative of pentanoic acid This compound is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid typically involves the chlorination of 4-hydroxypentanoic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The chlorination step is carefully monitored to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,3,5,5,5-pentachloropentanoic acid or 3,3,5,5,5-pentachloropentanone.
Reduction: Formation of 3,3,5,5,5-pentachloropentane or 3,3,5,5,5-pentachloropentanol.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Hydroxypentanoic acid: A non-chlorinated analog with similar structural features but different chemical properties.
5-Hydroxypentanoic acid: Another analog with the hydroxyl group at a different position, leading to distinct reactivity and applications.
Uniqueness: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is unique due to the high degree of chlorination, which imparts specific chemical properties such as increased reactivity and potential biological activity. The presence of five chlorine atoms distinguishes it from other hydroxypentanoic acids, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
101205-10-1 |
|---|---|
Formule moléculaire |
C5H5Cl5O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3,3,5,5,5-pentachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H5Cl5O3/c6-4(7,1-2(11)12)3(13)5(8,9)10/h3,13H,1H2,(H,11,12) |
Clé InChI |
MHACDVSHSKLPIC-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(C(C(Cl)(Cl)Cl)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


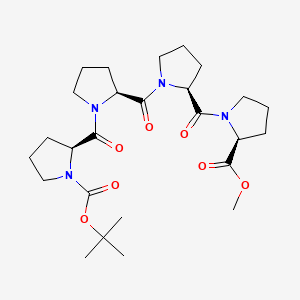
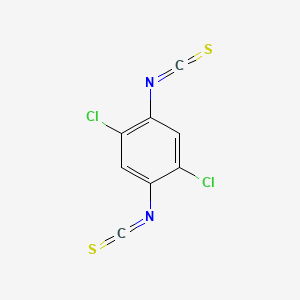
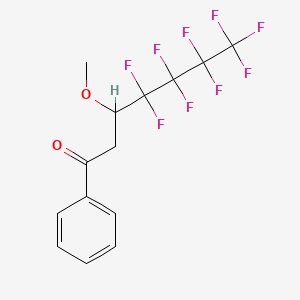
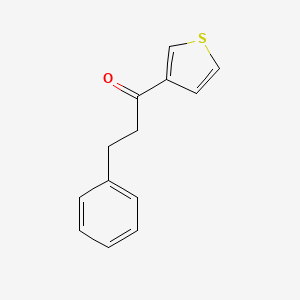

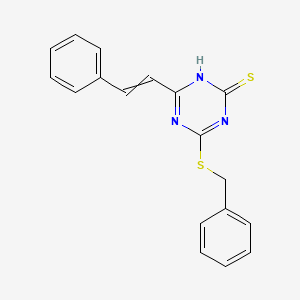

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
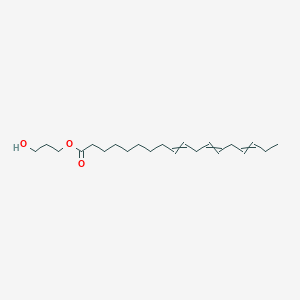
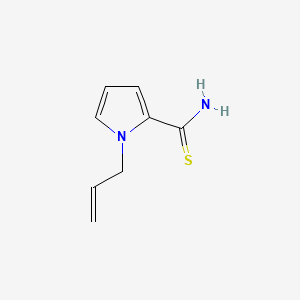
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
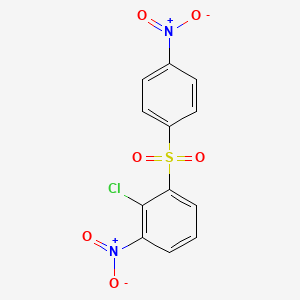
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
